molecular formula C15H20N2O10 B14362134 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate CAS No. 91303-38-7

2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate

Cat. No.: B14362134
CAS No.: 91303-38-7
M. Wt: 388.33 g/mol
InChI Key: ZBARPAQXSRQBET-UHFFFAOYSA-N
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Description

2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate is a chemical compound with the molecular formula C16H22N2O10 It is characterized by the presence of multiple ethoxy groups and a dinitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar esterification reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems could enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,5-dinitrobenzoic acid and 2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethanol.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The ethoxy groups can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as alkoxides or thiolates in appropriate solvents.

Major Products

    Hydrolysis: 3,5-dinitrobenzoic acid and 2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethanol.

    Reduction: 2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-diaminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug delivery systems due to its hydrophilic nature.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate is not fully understood. its effects are likely mediated through interactions with cellular components such as proteins and membranes. The nitro groups may undergo bioreduction to form reactive intermediates that can modify biological targets, while the ethoxy groups enhance solubility and facilitate cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 4-methylbenzenesulfonate
  • 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl toluene-4-sulfonate
  • 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl tosylate

Uniqueness

2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate is unique due to the presence of both hydrophilic ethoxy groups and hydrophobic nitrobenzoate moiety. This dual nature allows it to interact with a wide range of chemical and biological systems, making it versatile for various applications.

Properties

CAS No.

91303-38-7

Molecular Formula

C15H20N2O10

Molecular Weight

388.33 g/mol

IUPAC Name

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl 3,5-dinitrobenzoate

InChI

InChI=1S/C15H20N2O10/c18-1-2-24-3-4-25-5-6-26-7-8-27-15(19)12-9-13(16(20)21)11-14(10-12)17(22)23/h9-11,18H,1-8H2

InChI Key

ZBARPAQXSRQBET-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OCCOCCOCCOCCO

Origin of Product

United States

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